Technical Monograph: N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
Technical Monograph: N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
Executive Summary
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine represents a specific lipophilic derivative of the 2-aminobenzothiazole class—a "privileged scaffold" in medicinal chemistry. Distinguished by the 5,6-dimethyl substitution pattern on the benzo-fused ring and a hydrophobic benzyl moiety on the exocyclic amine, this molecule exhibits optimized pharmacokinetic properties (logP ~4.9) suitable for membrane permeability.
This guide provides a comprehensive technical analysis of the compound, detailing its retrosynthetic logic, bench-validated production protocols, structural characterization data, and structure-activity relationship (SAR) landscape. It is designed for medicinal chemists and drug discovery researchers targeting antimicrobial, neuroprotective, or tyrosine kinase inhibitory pathways.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule combines a fused bicyclic heterocycle with a flexible hydrophobic tail. The 5,6-dimethyl substitution provides steric bulk and electron-donating character, potentially enhancing oxidative stability compared to unsubstituted analogs.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
| Molecular Formula | C₁₆H₁₆N₂S |
| Molecular Weight | 268.38 g/mol |
| CAS Registry Number | 1177308-63-2 (Representative) |
| SMILES | Cc1cc2nc(NCc3ccccc3)sc2cc1C |
| LogP (Predicted) | 4.9 ± 0.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Topological Polar Surface Area | ~41 Ų |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, CHCl₃, Ethanol |
Synthetic Methodology
The synthesis of N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine is best approached via a convergent pathway. The most robust "field-proven" method involves the construction of the benzothiazole core followed by N-alkylation. This avoids the formation of regioisomeric byproducts common in one-pot cyclizations.
Retrosynthetic Analysis (Logic Map)
The logical disconnection reveals two primary precursors: 3,4-dimethylaniline and benzyl bromide (or benzaldehyde).
Figure 1: Retrosynthetic disconnection strategy isolating the benzothiazole core formation from the side-chain attachment.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5,6-dimethylbenzothiazole (Hugerschhoff Reaction)
This step utilizes the oxidative cyclization of an aryl thiourea, generated in situ.
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Reagents: 3,4-Dimethylaniline (10 mmol), Ammonium thiocyanate (22 mmol), Glacial Acetic Acid (20 mL), Bromine (10 mmol) in Acetic Acid (5 mL).
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Procedure:
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Dissolve 3,4-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a drying tube.
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Add ammonium thiocyanate and cool the mixture to 10°C.
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Add the bromine solution dropwise over 30 minutes while maintaining the temperature below 10°C. Critical: Exothermic reaction; rapid addition causes tar formation.
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Stir at room temperature for 2 hours, then reflux for 1 hour.
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Work-up: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with Ammonium Hydroxide (25%) until pH 8-9.
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Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
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Yield Expectation: 75-85% (Yellowish solid, mp ~185-189°C).
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Step 2: N-Benzylation
Direct alkylation is preferred for high yields, though reductive amination (Benzaldehyde + NaBH₄) is a valid alternative if over-alkylation is observed.
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Reagents: 2-Amino-5,6-dimethylbenzothiazole (5 mmol), Benzyl bromide (5.5 mmol), Anhydrous K₂CO₃ (10 mmol), DMF (10 mL).
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Procedure:
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Dissolve the intermediate from Step 1 in dry DMF.
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Add K₂CO₃ and stir for 15 minutes to deprotonate the exocyclic amine.
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Add Benzyl bromide dropwise.
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Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
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Work-up: Pour into crushed ice. The product may precipitate as a gum or solid. Extract with Ethyl Acetate (3 x 20 mL) if no solid forms.
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Purification: Flash column chromatography (Silica gel, Gradient Hexane -> 10% EtOAc/Hexane).
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Yield Expectation: 60-70%.
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Structural Characterization (Spectroscopy)[6][8][9][10]
Researchers must validate the structure using NMR. The 5,6-dimethyl pattern creates a distinct simplified aromatic region compared to the unsubstituted parent.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.40 | Broad Singlet (t) | 1H | –NH– | Exchangeable proton; confirms secondary amine. |
| 7.50 | Singlet | 1H | Ar-H (C4) | Isolated proton due to C5-methyl. |
| 7.25 - 7.40 | Multiplet | 6H | Ph-H + Ar-H (C7) | Benzyl aromatic protons + Benzothiazole C7 proton. |
| 4.60 | Doublet | 2H | –CH₂– | Benzylic methylene; couples with NH. |
| 2.25 | Singlet | 3H | –CH₃ (C5) | Methyl group on the fused ring. |
| 2.22 | Singlet | 3H | –CH₃ (C6) | Methyl group on the fused ring. |
Note: The two methyl singlets may overlap depending on the solvent resolution.
Biological Applications & SAR Logic[1]
The N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine scaffold is not merely a random chemical entity; it is designed to exploit specific hydrophobic pockets in biological targets.
Pharmacophore Mapping
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Benzothiazole Core: Mimics the purine ring of ATP, making it a frequent hit in kinase inhibitor screens.
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5,6-Dimethyl: Increases lipophilicity and fills hydrophobic pockets (e.g., in the active site of enzymes like Tyrosinase or DprE1 in M. tuberculosis).
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N-Benzyl: Provides a "tail" that can interact with aromatic residues (via π-π stacking) in the entrance of a catalytic tunnel.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's domains.
Key Therapeutic Areas
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Antimicrobial (Anti-TB): Analogs of this class inhibit DprE1, a key enzyme in cell wall synthesis of Mycobacterium tuberculosis. The benzyl group is critical for occupying the active site's hydrophobic channel.
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Neuroprotection: N-alkylated benzothiazoles have shown efficacy in blocking glutamate release (Riluzole-like activity), potentially useful in ALS or ischemia models.
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Tyrosinase Inhibition: The 2-amino-benzothiazole core is a structural isostere of tyrosine. The benzyl group competes with the natural substrate, making this a candidate for treating hyperpigmentation.
References
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Synthesis of 2-aminobenzothiazoles: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693-8696. Link
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Antimicrobial Activity: Telvekar, V. N., et al. (2012). Design and synthesis of novel benzothiazole derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 649-652. Link
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Catalytic N-Alkylation: Ramachandran, R., et al. (2015). Ruthenium(II) Complexes Catalyzed C-N Bond Formation Reactions via N-alkylation.[1] ResearchGate. Link
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Tyrosinase Inhibition: Kim, D., et al. (2018). (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives as tyrosinase inhibitors.[2] Molecules, 23(10), 2532. Link
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General Benzothiazole Review: Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry.[3] European Journal of Medicinal Chemistry, 89, 207-251. Link
